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Compound of Interest

Compound Name: 1,4-Diethyl-2-methylbenzene

Cat. No.: B084493 Get Quote

An In-depth Technical Guide to the Thermodynamic Properties of 1,4-Diethyl-2-
methylbenzene

This guide provides a detailed overview of the known thermodynamic properties of 1,4-Diethyl-
2-methylbenzene. Due to the limited availability of comprehensive experimental

thermochemical data for this specific isomer in the public domain, this document also presents

data and methodologies for the closely related and well-studied compound, 1,4-

diethylbenzene, as a proxy to illustrate the experimental protocols and the nature of the data

typically acquired.

Physicochemical and Thermodynamic Properties
1,4-Diethyl-2-methylbenzene (CAS No. 13632-94-5) is an aromatic hydrocarbon with the

molecular formula C₁₁H₁₆. Its fundamental physical properties are summarized in Table 1.

While extensive experimental data on its core thermodynamic functions like enthalpy of

formation are not readily found in public literature, they can be estimated using computational

methods or determined experimentally.[1] The NIST/TRC Web Thermo Tables are a potential

source for such data, though they typically require a subscription for access.[2]

Table 1: Physical Properties of 1,4-Diethyl-2-methylbenzene
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Property Value Unit

Molecular Formula C₁₁H₁₆ -

Molecular Weight 148.245 g/mol

Density (at 25°C) 0.865 g/cm³

Boiling Point 206.7 °C

Flash Point 72.9 °C

Vapor Pressure (at 25°C) 0.335 mmHg

Refractive Index 1.497 -

Data sourced from ECHEMI.

To provide a practical example of comprehensive thermodynamic data, Table 2 details the

experimentally determined properties of 1,4-diethylbenzene. This data is sourced from peer-

reviewed studies and compiled in the NIST Chemistry WebBook.[3]

Table 2: Experimentally Determined Thermodynamic Properties of 1,4-Diethylbenzene

(Exemplar)

Property Value Units Method Source

Standard
Liquid
Enthalpy of
Combustion
(ΔcH°liquid)

-5863.08 ± 0.79 kJ/mol
Combustion
Calorimetry

Good, 1973[3]

Standard Liquid

Enthalpy of

Formation

(ΔfH°liquid)

-72.84 ± 0.96 kJ/mol
Combustion

Calorimetry
Good, 1973[3]

Enthalpy of

Vaporization

(ΔvapH at 384 K)

45.8 kJ/mol Ebulliometry

Stephenson and

Malanowski,

1987[2]
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Note: These values are for 1,4-diethylbenzene (CAS: 105-05-5) and serve as an illustrative

example.

Experimental Protocols
The determination of the thermodynamic properties listed above requires high-precision

experimental techniques. The following sections detail the standard methodologies employed

for aromatic hydrocarbons.

Static Bomb Combustion Calorimetry (for Enthalpy of
Formation)
The standard enthalpy of formation of an organic compound is typically derived from its

standard enthalpy of combustion, which is measured using a bomb calorimeter.[4]

Methodology:

Sample Preparation: A sample of the substance (typically 0.5 - 1.0 g) is pressed into a pellet

and weighed with high precision (±0.1 mg).[5] The pellet is placed in a platinum crucible

within a high-pressure stainless steel vessel, known as the "bomb".[4]

Assembly: A platinum or nickel-chromium ignition wire is attached to two electrodes,

positioned just above the sample. A cotton thread fuse is often tied to the wire to ensure

ignition.[4][5] The bomb is sealed and pressurized with an excess of pure oxygen (typically to

~30 atm).

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a well-

insulated container (a Dewar flask or similar). The entire assembly is called an isoperibol or

adiabatic calorimeter.[5] The system's temperature is monitored with a high-resolution

thermometer.

Calibration: The heat capacity (energy equivalent) of the calorimeter system is determined by

burning a standard substance with a precisely known enthalpy of combustion, such as

benzoic acid (ΔHcomb = -26.38 kJ/g).[6]

Combustion: The sample is ignited by passing an electric current through the ignition wire.

The combustion reaction is exothermic, causing the temperature of the bomb, water, and
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container to rise.

Data Analysis: The temperature change is carefully recorded until it stabilizes. After

correcting for heat exchange and the energy input for ignition, the total heat released is

calculated using the predetermined heat capacity of the calorimeter. This value allows for the

calculation of the standard enthalpy of combustion (ΔcH°). The standard enthalpy of

formation (ΔfH°) is then calculated using Hess's law.[1]

Adiabatic Heat-Capacity Calorimetry (for Heat Capacity
and Entropy)
Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of

temperature. From this data, thermodynamic functions such as entropy, enthalpy, and Gibbs

free energy can be derived.[1]

Methodology:

Sample Preparation: A purified, degassed sample is sealed in a calorimeter ampoule. A small

amount of helium gas is often added to facilitate thermal equilibrium.[7]

Apparatus: The sample ampoule is placed within an adiabatic shield in a high-vacuum

cryostat. The temperature of the shield is precisely controlled to match the temperature of

the sample container at all times, thereby preventing any heat exchange with the

surroundings (adiabatic condition).[8]

Measurement ("Heat-Wait-Search" Routine):

Heat: A precisely measured quantity of electrical energy is supplied to a heater within the

sample ampoule, causing a small increase in temperature (typically 1-4 K).

Wait: The system is allowed to reach thermal equilibrium.

Search: The temperature is monitored to ensure no exothermic or endothermic processes

are occurring.[8]

Data Acquisition: This process is repeated in small increments over a wide temperature

range (e.g., from near absolute zero to well above room temperature).[7]
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Data Analysis: The heat capacity (Cp) at each temperature is calculated by dividing the

energy input by the resulting temperature rise (ΔQ/ΔT). The standard molar entropy (S°) at a

given temperature (e.g., 298.15 K) is then calculated by integrating the Cp/T data from 0 K to

that temperature, in accordance with the third law of thermodynamics.[1]

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the comprehensive

thermochemical characterization of an alkylbenzene like 1,4-Diethyl-2-methylbenzene,

integrating the various experimental protocols described.
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Thermochemical characterization workflow for an alkylbenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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